molecular formula C15H23N3O5 B8273186 Acetylprolylalanylproline CAS No. 41036-61-7

Acetylprolylalanylproline

Cat. No.: B8273186
CAS No.: 41036-61-7
M. Wt: 325.36 g/mol
InChI Key: CMFZCVLZQZQFEM-DLOVCJGASA-N
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Description

Acetylprolylalanylproline is a synthetic tripeptide composed of proline, alanine, and a second proline residue, with an acetyl group modifying the N-terminal proline. Proline-containing peptides are notable for their conformational rigidity due to proline’s cyclic structure, which influences their biological interactions, such as enzyme inhibition or receptor modulation .

Properties

CAS No.

41036-61-7

Molecular Formula

C15H23N3O5

Molecular Weight

325.36 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H23N3O5/c1-9(14(21)18-8-4-6-12(18)15(22)23)16-13(20)11-5-3-7-17(11)10(2)19/h9,11-12H,3-8H2,1-2H3,(H,16,20)(H,22,23)/t9-,11-,12-/m0/s1

InChI Key

CMFZCVLZQZQFEM-DLOVCJGASA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Molecular Features

The acetylated tripeptide structure distinguishes Acetylprolylalanylproline from simpler proline derivatives. Below is a comparative analysis of key parameters:

Compound Molecular Formula Molecular Weight CAS Number Structural Features Purity (HPLC)
This compound* C₁₃H₂₁N₃O₅ 305.33 N/A Acetyl-Pro-Ala-Pro tripeptide Not reported
L-Alanyl-L-proline C₈H₁₄N₂O₃ 186.21 13485-59-1 Dipeptide (Ala-Pro) >95%
N-Methylproline C₆H₁₁NO₂ 129.16 475-11-6 Methylated proline derivative Not reported
Acetyl-L-4-hydroxyproline C₇H₁₁NO₄ 173.17 33996-33-7 Acetylated hydroxyproline Not reported

*Inferred from structural analogs.

  • Key Differences: Chain Length: this compound’s tripeptide structure offers greater conformational complexity compared to dipeptides like L-Alanyl-L-proline . Functional Groups: N-Methylproline () and Acetyl-L-4-hydroxyproline () introduce steric or polar modifications, altering solubility and reactivity.

Analytical Techniques

  • HPLC : Critical for assessing purity, as emphasized in . L-Alanyl-L-proline’s >95% purity underscores rigorous quality control .
  • NMR and Mass Spectrometry : Used to confirm structures of derivatives like Acetyl-L-4-hydroxyproline .

Enzyme Interactions

  • Prolyl Oligopeptidase Inhibition : Proline-rich peptides often inhibit enzymes like prolyl oligopeptidase, which is implicated in neurodegenerative diseases . This compound’s tripeptide structure may enhance binding affinity compared to shorter analogs.
  • Conformational Effects : N-Methylproline alters peptide backbone flexibility, impacting interactions with biological targets .

Pharmacological Potential

  • Bioavailability : Acetylation may improve metabolic stability, as seen in acetylated hydroxyproline derivatives .
  • Safety Profile : Proline derivatives generally exhibit low toxicity, though handling precautions (e.g., eye protection, gloves) are advised for acetylated compounds .

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